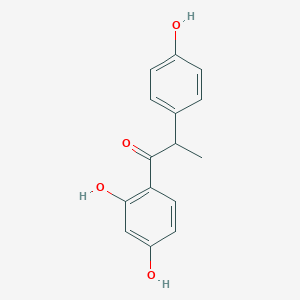

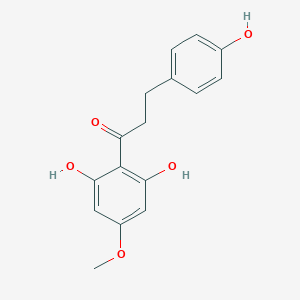

Asebogenin

描述

This compound is a type of dihydrochalcone . Its pharmacological effects have not been fully determined . However, it has been revealed for the first time that this compound has anti-thrombotic effects .

Synthesis Analysis

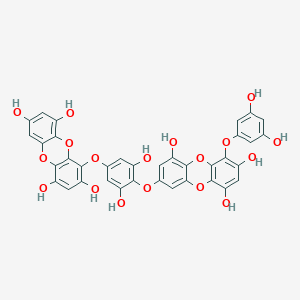

This compound and Balsacone A are compounds that exhibit a wide variety of important biological activities . Starting with phloroglucinol, a nine-step synthesis of the precursor of balsacone A was achieved at a 10% overall yield . Furthermore, this compound, which has a dihydrochalcone structure and plays a key role in the synthesis of balsacone A, was synthesized with a good yield .

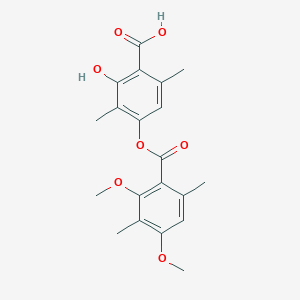

Molecular Structure Analysis

The molecular structure of this compound was elucidated based on spectroscopic analysis including HMQC, HMBC, NOESY, and X-ray crystal diffraction .

Chemical Reactions Analysis

One of the main areas of interest of synthetic organic chemistry is the rapid construction of small molecules with proven diverse biological activities for the development of new strategies to cure human health . The research on the total synthesis roadmap, reaction optimization, explaining the cause-and-effect relationships of chemical properties originating from natural dihydrochalcones, and discovering the different enigmatic dimensions of these important molecules continues .

Physical And Chemical Properties Analysis

This compound is a powder . It is stable for 3 years at -20°C and 2 years at 4°C . In solvent, it is stable for 6 months at -80°C and 1 month at -20°C .

科学研究应用

生物活性分子的合成

Asebogenin 是合成各种生物活性分子,尤其是 balsacone A 的关键化合物 . 由于这些分子在自然界中含量有限,并且具有重要的生物活性,因此开发针对这些分子合成的新型合成策略至关重要。 This compound 具有二氢查耳酮结构,通过高效策略从间苯三酚出发合成,最终创造出具有潜在健康益处的分子 .

抗血栓应用

在医学领域,this compound 被认为是一种有效的抗血栓剂。 它通过抑制 Syk 磷酸化来抑制血栓形成,而 Syk 磷酸化是血小板活化和中性粒细胞胞外陷阱 (NETs) 形成的关键途径 . 这一发现为血栓治疗研究开辟了新途径,展示了 this compound 作为药物开发中先导化合物的潜力。

农业增效

This compound 在农业中的作用与其合成及其衍生物的生物活性有关。 虽然文献中没有直接提及其在农业中的具体应用,但 this compound 及其类似物 balsacone A 的合成,这些类似物具有多种重要的生物活性,表明其在利用这些生物活性增强作物保护和生长方面的潜在用途 .

化妆品行业创新

化妆品行业正越来越多地转向天然和生物活性化合物进行产品配方。this compound 作为一种具有多种生物活性的化合物,可能是开发新型生物化妆品的候选者。 虽然没有找到 this compound 在化妆品中的直接参考文献,但该行业向生物基成分的转变表明了 this compound 等化合物具有潜在的应用价值 .

环境修复

在环境应用中,重点是合成 this compound 等小分子,因为它们具有多种生物活性。 这些活性包括抗氧化、抗糖尿病、抗炎等 . 这些特性可以应用于环境修复工作,例如降解污染物或开发环保材料。

工业利用

This compound 的工业用途主要是在合成具有生物活性的天然和合成类似物 . 该化合物在 balsacone A 的合成中所起的作用及其已知的生物活性表明其在生产生物活性材料或在需要此类生物活性化合物的过程中具有潜在的工业应用价值。

食品行业应用

作用机制

Target of Action

The primary target of Asebogenin is the spleen tyrosine kinase (Syk) . Syk plays a crucial role in the GPVI-induced platelet activation and the formation of neutrophil extracellular traps (NETs), both of which are critical pathogenic factors for arterial and venous thrombosis .

Mode of Action

this compound interacts with its target, Syk, by directly binding to it and interfering with its phosphorylation at Tyr525 . This interference reduces Syk activation, thereby inhibiting a series of GPVI-induced platelet responses .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Syk-mediated signaling pathway . By inhibiting the phosphorylation of Syk at Tyr525/526, this compound suppresses the activation of this pathway . This results in the inhibition of GPVI-induced platelet responses and the suppression of NETs formation induced by proinflammatory stimuli .

Pharmacokinetics

The strong anti-thrombotic effects of this compound suggest that it has sufficient bioavailability to exert its effects .

Action Environment

Environmental factors such as the exposure of subendothelial matrix proteins like collagen can influence the action of this compound. These proteins directly activate platelets through the GPVI receptor, triggering the Syk-mediated signaling events that this compound targets .

安全和危害

This compound is for R&D use only . It is not for medicinal, household, or other use . Avoid dust formation, breathing mist, gas, or vapors . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

未来方向

This compound has been shown to have strong anti-thrombotic effects . It can reduce arterial thrombosis by reducing platelet aggregation and fibrin formation, and reduce venous thrombosis by reducing neutrophil activation and NET formation, without increasing the risk of bleeding . Therefore, this compound, a natural product, is a novel lead compound that can specifically target the SYK-mediated signaling pathway and has great research value in anti-thrombotic therapy .

生化分析

Biochemical Properties

Asebogenin has been found to show antibacterial activity with inhibitory effects against Staphylococcus aureus and methicillin-resistant S. aureus, as well as antiplasmodial activities against the growth of chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum .

Molecular Mechanism

Its diverse biological activities suggest that it may interact with various biomolecules, potentially inhibiting or activating enzymes and altering gene expression .

属性

IUPAC Name |

1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-21-12-8-14(19)16(15(20)9-12)13(18)7-4-10-2-5-11(17)6-3-10/h2-3,5-6,8-9,17,19-20H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXIBKPHJYQSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)C(=O)CCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331781 | |

| Record name | Asebogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

520-42-3 | |

| Record name | Asebogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asebogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。